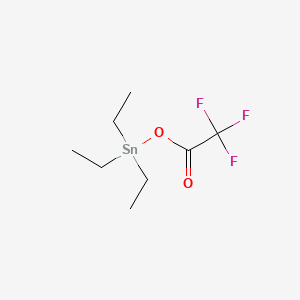
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin is a synthetic derivative of Digoxigenin, a steroid found in the foxglove plant. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is used to protect the hydroxyl group during chemical reactions. The molecular formula of this compound is C29H48O5Si, and it has a molecular weight of 504.78 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin involves the protection of the hydroxyl group of Digoxigenin using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of steroid metabolism and function.
Medicine: Investigated for its potential cardiotonic properties, similar to Digoxin.
Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.
作用机制
The mechanism of action of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin involves its interaction with molecular targets such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility.
相似化合物的比较
Similar Compounds
Digoxin: A cardiotonic steroid with similar molecular structure but without the TBDMS group.
Neodigoxin: An isomer of Digoxin with different stereochemistry.
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12β-Aacetyldigoxigenin: Another derivative with an additional acetyl group.
Uniqueness
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) Digoxigenin is unique due to the presence of the TBDMS group, which provides stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
分子式 |
C29H48O5Si |
|---|---|
分子量 |
504.8 g/mol |
IUPAC 名称 |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H48O5Si/c1-26(2,3)35(6,7)34-20-10-12-27(4)19(15-20)8-9-22-23(27)16-24(30)28(5)21(11-13-29(22,28)32)18-14-25(31)33-17-18/h14,19-24,30,32H,8-13,15-17H2,1-7H3/t19-,20+,21-,22-,23+,24-,27+,28+,29+/m1/s1 |
InChI 键 |
DGZNLKXTGOBOCX-WQXXRTROSA-N |
手性 SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




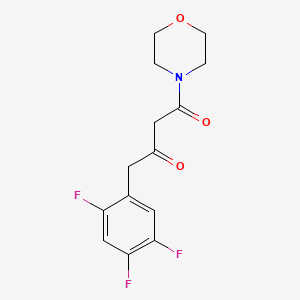
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
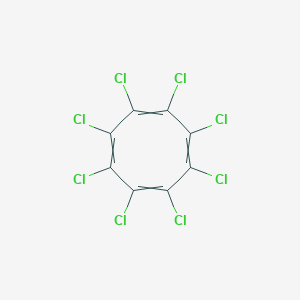

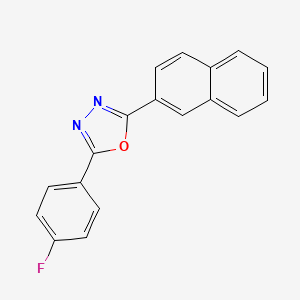
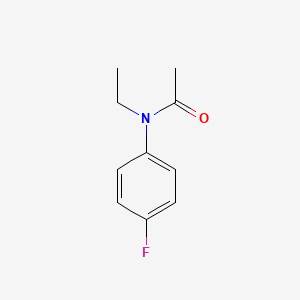
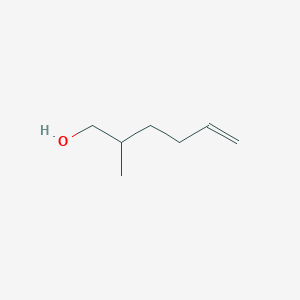
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
